molecular formula C16H15BrN2O2 B2543581 N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE CAS No. 316138-90-6

N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE

Cat. No.: B2543581
CAS No.: 316138-90-6
M. Wt: 347.212
InChI Key: FJXZOKDMWBWBQU-WOJGMQOQSA-N
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Description

Classification and Chemical Family of Hydrazone-Hydrazide Derivatives

N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]-3-Phenylpropanehydrazide belongs to the hydrazone-hydrazide family, a subset of Schiff bases characterized by the presence of both a hydrazide (-CONHNH₂) and a hydrazone (-NHN=CH-) moiety. These compounds are synthesized through condensation reactions between hydrazides and aldehydes or ketones, forming azomethine linkages. The compound’s structure integrates a 3-phenylpropanehydrazide backbone with a 5-bromo-2-hydroxybenzaldehyde derivative via an (E)-configured methylidene bridge.

Hydrazone-hydrazides are classified as bidentate ligands due to their ability to coordinate with metal ions through oxygen (phenolic -OH) and nitrogen (hydrazide -NH) atoms. This dual functionality enables applications in coordination chemistry and catalysis. The compound’s bromine substituent and aromatic hydroxyl group further enhance its electronic diversity, making it a candidate for studying structure-activity relationships.

Historical Development of Schiff Base Chemistry

Schiff bases, including hydrazone-hydrazides, trace their origins to Hugo Schiff’s 1864 discovery of imine formation from primary amines and carbonyl compounds. Early applications focused on analytical chemistry , where phenylhydrazine derivatives were used to identify reducing sugars. By the mid-20th century, hydrazones gained prominence in pharmaceuticals , exemplified by nitrofurazone and furazolidone, which contain hydrazone-like moieties.

The synthesis of hydrazone-hydrazides evolved through advancements in heterocyclic chemistry , where these compounds serve as intermediates for 1,3,4-oxadiazoles, thiazolidinones, and other bioactive scaffolds. Modern research emphasizes coordination complexes and bioconjugation strategies , leveraging hydrazone stability under physiological conditions.

Significance of Hydrazone-Based Compounds in Chemical Research

Hydrazone-hydrazides exhibit multifunctional reactivity , driven by tautomerism between keto and enol forms. This property underpins their role in:

  • Biological Activity : Antimicrobial, anticancer, and antiviral properties are attributed to the hydrazone’s ability to bind metal ions and disrupt enzymatic processes.
  • Coordination Chemistry : Bidentate ligands form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), influencing redox and catalytic behaviors.
  • Synthetic Intermediates : Hydrazone-hydrazides facilitate cyclization reactions to generate heterocycles, such as 1,3-thiazolidin-4-ones.

The compound’s 5-bromo-2-hydroxyphenyl group introduces steric and electronic effects, modulating interactions with biological targets and coordination sites.

Structural Characteristics of Hydrazone-Hydrazide Frameworks

The compound’s structure comprises three key domains:

  • Hydrazide Backbone : A 3-phenylpropanehydrazide chain (-CONHNH₂) provides a nucleophilic -NH group for further functionalization.
  • Hydrazone Linkage : The (E)-configured methylidene bridge (-CH=N-) connects the hydrazide to the aromatic substituent.
  • 5-Bromo-2-Hydroxyphenyl Group : The electron-withdrawing bromine and electron-donating hydroxyl group create a push-pull electronic environment, enhancing reactivity.

Key Spectral Features

Functional Group IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
C=N (Hydrazone) 1625–1630 8.5–9.1 (s) 145–160
C=O (Hydrazide) 1650–1660 160–170
-NH (Hydrazide) 3200–3300 10.5–12.0 (s)
Aromatic (Phenyl) 1450–1600 6.8–8.1 (m) 110–150

Spectral data inferred from analogous hydrazone-hydrazides.

The E-configuration of the hydrazone is confirmed by the absence of cis-specific coupling in NMR spectra. Bromine’s electronegativity deshields adjacent protons, shifting aromatic signals downfield.

Research Objectives and Significance

  • Synthesis Optimization : Exploring solvent and catalyst effects on condensation efficiency. Ethanol-acetic acid mixtures and microwave irradiation are standard methods.
  • Structure-Activity Relationships (SAR) : Investigating how the bromine and hydroxyl groups influence antimicrobial activity against Staphylococcus aureus or Escherichia coli.
  • Coordination Chemistry : Studying metal-binding affinity and catalytic applications in oxidation or cross-coupling reactions.
  • Biological Profiling : Evaluating potential as enzyme inhibitors (e.g., carbonic anhydrase) or anticancer agents, leveraging hydrazone’s ability to release thiol groups under acidic conditions.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-14-7-8-15(20)13(10-14)11-18-19-16(21)9-6-12-4-2-1-3-5-12/h1-5,7-8,10-11,20H,6,9H2,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXZOKDMWBWBQU-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base (C=N) can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiproliferative Activity :
    • Studies have shown that compounds similar to N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of hydrazides have been documented to inhibit tumor growth, suggesting potential as anticancer agents .
  • Antimicrobial Properties :
    • Research indicates that hydrazone derivatives, including those with brominated phenolic groups, demonstrate antimicrobial activity against a range of pathogens. This property is attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
  • Enzyme Inhibition :
    • Certain studies have highlighted the role of hydrazone compounds in inhibiting enzymes such as cholinesterase and tyrosinase, which are relevant in treating conditions like Alzheimer's disease and hyperpigmentation disorders, respectively .

Material Science Applications

  • Synthesis of Coordination Complexes :
    • The compound has been utilized in the synthesis of metal coordination complexes, which are important in catalysis and materials science. For example, its derivatives have been tested for their ability to form stable complexes with transition metals like nickel and copper, enhancing their catalytic properties .
  • Polymeric Materials :
    • This compound can serve as a building block for polymeric materials. Its functional groups allow for cross-linking reactions that can lead to the development of new materials with tailored properties for applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Yathirajan et al. (2007)Antiproliferative ActivityIdentified significant cytotoxicity against various cancer cell lines using hydrazone derivatives similar to the compound .
Sarojini et al. (2020)Enzyme InhibitionDemonstrated inhibition of cholinesterase activity by hydrazone derivatives, indicating potential for Alzheimer's treatment .
ResearchGate Publication (2011)Coordination ChemistryExplored the formation of nickel complexes with hydrazone ligands, showing enhanced catalytic activity .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Hydrazide-hydrazones are structurally diverse, with variations in the aldehyde and hydrazide components dictating their properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

  • Melting Points: Higher melting points (242–248°C) are observed in phenolic derivatives (e.g., 3b, 4b) due to strong hydrogen bonding from hydroxyl groups .
  • Solubility : Pyridine or thiophene-containing analogs () may exhibit improved solubility in polar solvents compared to purely aromatic derivatives.

Research Tools and Validation

  • Crystallography : Programs like SHELX () and Mercury () are critical for structural confirmation and analyzing packing patterns.
  • Spectroscopic Characterization : NMR and mass spectrometry () remain standard for verifying hydrazide-hydrazone formation.

Biological Activity

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide is a hydrazone derivative notable for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its structural characteristics and the presence of functional groups that may interact with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C15H14BrN3OC_{15}H_{14}BrN_3O, with a molecular weight of approximately 360.19 g/mol. Its structure features a hydrazone linkage, which is critical for its biological activity. The presence of the bromine atom and hydroxyl group on the phenyl ring may contribute to its reactivity and interaction with biological macromolecules.

PropertyValue
Molecular FormulaC15H14BrN3OC_{15}H_{14}BrN_3O
Molecular Weight360.19 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions, inhibit specific enzymes, and modulate receptor activity. The hydrazone functional group can participate in tautomeric equilibria, influencing its reactivity and interaction with biological targets.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it may inhibit the activity of topoisomerases, which are crucial for DNA replication and transcription.
  • Metal Ion Complexation : The ability to form complexes with transition metals can enhance its biological efficacy. Such complexes may exhibit increased cytotoxicity against cancer cells.
  • Antioxidant Activity : The hydroxyl group in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

  • Case Study 1 : A study reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
  • Case Study 2 : Another investigation showed that treatment with this hydrazone reduced the viability of A549 lung cancer cells by promoting reactive oxygen species (ROS) generation, which is known to trigger apoptotic pathways.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against several bacterial strains. Results indicated that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

  • Case Study 3 : An evaluation using disc diffusion methods revealed that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and purification protocols for N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide?

  • Methodology : The compound is synthesized via condensation of 4-chlorobenzohydrazide with 1-(5-bromo-2-hydroxyphenyl)ethanone in anhydrous ethanol under reflux. Post-reaction, the product is isolated by filtration, washed with cold ethanol, and vacuum-dried. Yield optimization (e.g., 85%) is achieved by controlling stoichiometry (1:1 molar ratio) and reaction time (4–6 hours) .
  • Purification : Recrystallization using ethanol or DMSO yields single crystals suitable for X-ray diffraction. Impurity removal involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm hydrazone formation (δ 8.5–9.0 ppm for N=CH proton).
  • FTIR : Stretching vibrations at ~1600 cm1^{-1} (C=N) and ~3200 cm1^{-1} (O–H) validate functional groups .
    • Crystallography : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement reveals triclinic P1 space group, unit cell parameters (e.g., a=7.3664(8)a = 7.3664(8) Å, b=10.6894(11)b = 10.6894(11) Å), and intramolecular O–H⋯N hydrogen bonding .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

  • Method : Disc-diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Zones of inhibition are compared to ciprofloxacin as a positive control .
  • Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., Br) enhancing membrane disruption. Minimum inhibitory concentrations (MICs) are determined via broth microdilution .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during refinement?

  • Challenge : Ambiguities in centrosymmetric vs. non-centrosymmetric space groups (e.g., P1 vs. P1\overline{1}) arise from weak anomalous scattering.
  • Solution : Flack parameter (xx) analysis distinguishes enantiopolarity. SHELXL’s TWIN/BASF commands handle twinning, while Rint_{int} < 0.015 ensures data quality .
  • Example : For triclinic crystals, merging Friedel pairs reduces systematic errors. Hydrogen atoms are geometrically constrained (C–H = 0.93 Å) .

Q. What strategies optimize structure-activity relationship (SAR) studies for enhanced bioactivity?

  • Design :

Substituent Variation : Replace Br with Cl, NO2_2, or methoxy groups to modulate electron density.

Scaffold Modification : Introduce morpholine or pyridinyl moieties to improve solubility (e.g., logP reduction).

  • Testing : Dose-dependent cytotoxicity assays (MTT) and molecular docking (AutoDock Vina) predict binding affinity to microbial enzymes (e.g., dihydrofolate reductase) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Stability Assessment :

  • Thermal Analysis : TGA/DSC (heating rate 10°C/min) reveals decomposition onset at ~200°C.
  • pH Studies : Solubility in DMSO remains stable at pH 5–9, but hydrolysis occurs in acidic media (pH < 3) via LC-MS monitoring .
    • Degradation Products : Hydrolyzed to 5-bromo-2-hydroxybenzaldehyde and 3-phenylpropanehydrazide, identified by HPLC retention times .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

  • Key Interactions :

  • Intramolecular : O–H⋯N (2.58 Å, 147°) stabilizes the E-configuration.
  • Intermolecular : π–π stacking (3.8 Å) between phenyl rings and C–Br⋯O halogen bonds enhance packing .
    • Computational Validation : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯H = 45%, Br⋯H = 12%) .

Q. How are contradictions in spectral and elemental analysis data reconciled?

  • Case Study : Discrepancies in %C calculated (52.1%) vs. observed (50.8%) suggest residual solvent (e.g., DMSO).
  • Resolution :

2D NMR (HSQC, HMBC) : Assigns ambiguous peaks to solvent adducts.

Elemental Analysis : Repeat under high-vacuum drying (0.1 mbar, 24 hours) to remove volatiles .

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